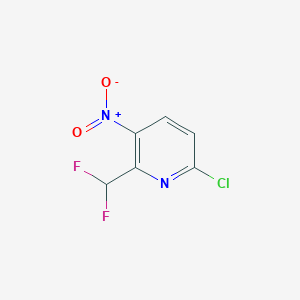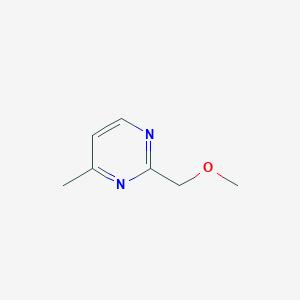
2-(Methoxymethyl)-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a methoxymethyl group at the second position and a methyl group at the fourth position of the pyrimidine ring gives this compound unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .
Another method involves the use of methoxymethyl chloride and 4-methylpyrimidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a high yield of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and selectivity while minimizing by-products and waste.
化学反应分析
Types of Reactions
2-(Methoxymethyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: 2-(Formyl)-4-methylpyrimidine
Reduction: 2-(Hydroxymethyl)-4-methylpyrimidine
Substitution: Various substituted pyrimidines depending on the reagent used
科学研究应用
2-(Methoxymethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biological pathways and processes.
相似化合物的比较
Similar Compounds
- 2-(Methoxymethyl)-4-chloropyrimidine
- 2-(Methoxymethyl)-5-methylpyrimidine
- 2-(Methoxymethyl)-4-ethylpyrimidine
Uniqueness
2-(Methoxymethyl)-4-methylpyrimidine is unique due to the specific positioning of the methoxymethyl and methyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-8-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
InChI 键 |
JPHVTWMNPLQNFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
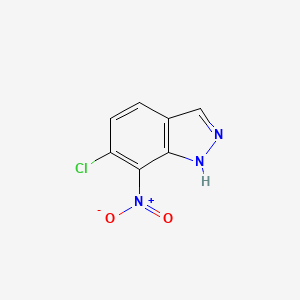
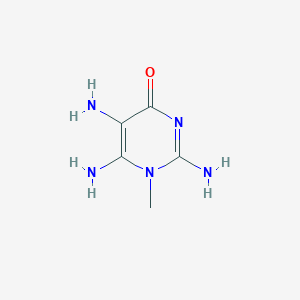
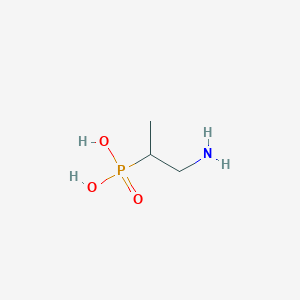
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
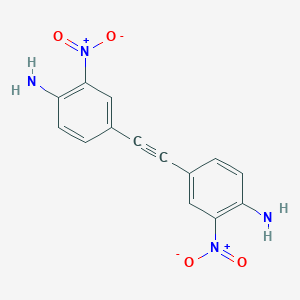
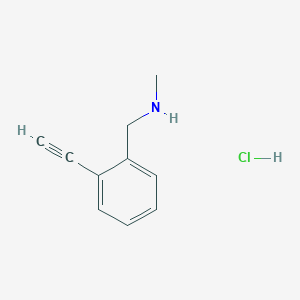
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
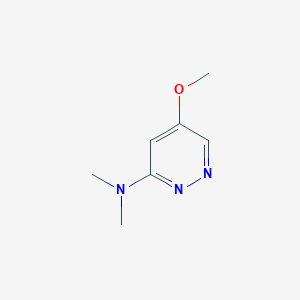
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
